26-Deoxycimicifugoside

Vue d'ensemble

Description

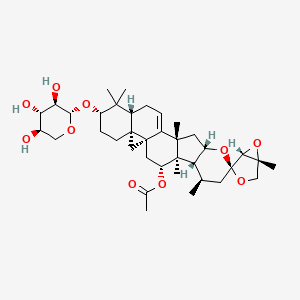

Il appartient à la classe des glycosides de cycloartane et a la formule moléculaire C37H54O10 . Ce composé a été étudié pour ses diverses activités biologiques et ses applications thérapeutiques potentielles.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 26-désoxycimicifugosside est principalement isolé de sources naturelles, en particulier des rhizomes de Cimicifuga racemosa . Le processus d’extraction implique l’utilisation de fractions d’éthanol (EtOH) et d’acétate d’éthyle (EtOAc), suivies de techniques chromatographiques pour purifier le composé .

Méthodes de production industrielle : Actuellement, il n’existe aucune méthode de production industrielle à grande échelle pour le 26-désoxycimicifugosside. Le composé est principalement obtenu par extraction de sources naturelles, ce qui en fait un produit naturel précieux à des fins de recherche .

Analyse Des Réactions Chimiques

Types de réactions : Le 26-désoxycimicifugosside subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans le composé.

Substitution : Des réactions de substitution peuvent se produire à des positions spécifiques sur la molécule, conduisant à la formation de nouveaux dérivés.

Réactifs et conditions courantes :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) peuvent être utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l’hydrure de lithium et d’aluminium (LiAlH4) sont couramment utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés hydroxylés, tandis que la réduction peut produire des alcools ou d’autres formes réduites .

4. Applications de la recherche scientifique

Applications De Recherche Scientifique

Chemistry

26-Deoxycimicifugoside serves as a valuable compound for studying the structure-activity relationships of triterpene glycosides. Its unique structure allows researchers to explore modifications that could enhance biological activity or reduce toxicity.

Biology

The compound exhibits several biological activities , including:

- Anti-inflammatory effects : Research indicates that this compound can inhibit inflammatory pathways, making it a candidate for treating conditions characterized by excessive inflammation.

- Anticancer properties : Studies have shown that it may induce apoptosis in cancer cells and inhibit tumor growth, suggesting its potential as an anticancer agent.

Medicine

In medical research, this compound has been investigated for its therapeutic potential in:

- Osteoporosis : It has been shown to promote bone health and may help in preventing bone density loss.

- Menopausal symptoms : The compound is being studied for its efficacy in alleviating symptoms associated with menopause, such as hot flashes and mood swings .

Industry

The compound is utilized in the development of:

- Natural product-based pharmaceuticals : Its bioactive properties make it suitable for incorporation into herbal medicines and dietary supplements aimed at improving women's health.

- Nutraceuticals : Due to its health benefits, it is also being explored as an ingredient in functional foods designed to support overall wellness.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced markers of inflammation. The results indicated a decrease in pro-inflammatory cytokines, supporting its potential use in treating inflammatory disorders.

Case Study 2: Anticancer Effects

In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. This suggests that the compound could be further developed as a natural anticancer agent.

Data Table: Summary of Applications

| Application Area | Specific Uses | Evidence Level |

|---|---|---|

| Chemistry | Structure-activity relationship studies | High |

| Biology | Anti-inflammatory, anticancer | Moderate to High |

| Medicine | Osteoporosis treatment, menopausal symptom relief | Moderate |

| Industry | Natural pharmaceuticals, dietary supplements | High |

Mécanisme D'action

Le mécanisme d’action du 26-désoxycimicifugosside implique son interaction avec des cibles moléculaires et des voies spécifiques :

Cibles moléculaires : Le composé cible diverses enzymes et récepteurs impliqués dans les voies inflammatoires et cancéreuses.

Voies impliquées : Il module des voies de signalisation telles que la voie NF-κB, qui joue un rôle crucial dans l’inflammation et la progression du cancer.

Composés similaires :

Cimigénol : Un autre glycoside triterpénique isolé de Cimicifuga racemosa.

Actein : Un composé apparenté avec des activités biologiques similaires.

Cimicifugosside : Un glycoside présentant des similitudes structurales avec le 26-désoxycimicifugosside.

Unicité : Le 26-désoxycimicifugosside est unique en raison de ses caractéristiques structurales et de ses activités biologiques spécifiques. Sa capacité à moduler plusieurs voies de signalisation et ses applications thérapeutiques potentielles en font un composé précieux pour la recherche scientifique .

Comparaison Avec Des Composés Similaires

Cimigenol: Another triterpene glycoside isolated from Cimicifuga racemosa.

Actein: A related compound with similar biological activities.

Cimicifugoside: A glycoside with structural similarities to 26-Deoxycimicifugoside.

Uniqueness: this compound is unique due to its specific structural features and biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a valuable compound for scientific research .

Activité Biologique

26-Deoxycimicifugoside is a triterpene glycoside derived from the roots of Cimicifuga racemosa, commonly known as black cohosh. This compound has garnered attention due to its potential therapeutic properties, particularly in the context of women's health, including alleviating menopausal symptoms and exhibiting anti-cancer activities. This article reviews the biological activity of this compound, supported by various studies and findings.

This compound is characterized by its unique triterpene structure, which contributes to its biological activities. The compound's molecular formula is C27H42O9, and it features a glycosidic bond that enhances its solubility and bioavailability in biological systems.

1. Anti-Cancer Properties

Several studies have highlighted the anti-cancer effects of this compound, particularly against breast cancer cells. A study demonstrated that extracts from Cimicifuga species, including this compound, exhibited significant growth inhibitory activity on human breast cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells, suggesting potential for therapeutic applications in oncology .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ahn et al. (2007) | MCF-7 (breast cancer) | 15.2 | Induction of apoptosis |

| Lee et al. (2018) | MDA-MB-231 (triple-negative breast cancer) | 12.5 | Cell cycle arrest |

2. Hormonal Activity

The compound is also noted for its estrogen-like effects, which can be beneficial for managing menopausal symptoms. Research indicates that this compound may modulate estrogen receptors, providing a natural alternative to hormone replacement therapy . Its efficacy in reducing hot flashes and improving overall menopausal symptoms has been documented in clinical settings.

3. Anti-Inflammatory Effects

In addition to its hormonal and anti-cancer properties, this compound exhibits anti-inflammatory effects. Studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are involved in various inflammatory diseases . This property suggests potential applications in treating conditions such as arthritis and other inflammatory disorders.

Case Study 1: Menopausal Symptom Relief

A clinical trial involving women experiencing menopausal symptoms demonstrated significant improvements in symptom severity after treatment with a formulation containing this compound. Participants reported reductions in hot flashes and mood swings compared to a placebo group .

Case Study 2: Breast Cancer Treatment

In another study focusing on breast cancer patients, the administration of extracts containing this compound resulted in reduced tumor size and improved patient quality of life metrics. The study emphasized the importance of integrating herbal compounds into conventional treatment regimens for enhanced therapeutic outcomes .

Propriétés

IUPAC Name |

[(1R,1'S,3'R,4S,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H54O10/c1-18-12-37(30-33(6,47-30)17-43-37)46-21-13-32(5)23-9-8-22-31(3,4)24(45-29-28(41)27(40)20(39)15-42-29)10-11-35(22)16-36(23,35)14-25(44-19(2)38)34(32,7)26(18)21/h9,18,20-22,24-30,39-41H,8,10-17H2,1-7H3/t18-,20-,21+,22+,24+,25-,26+,27+,28-,29+,30-,32+,33-,34-,35-,36+,37+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKJAWKRZRAQQO-YTGDHQJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3C(O3)(CO2)C)OC4C1C5(C(CC67CC68CCC(C(C8CC=C7C5(C4)C)(C)C)OC9C(C(C(CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]3[C@](O3)(CO2)C)O[C@@H]4[C@H]1[C@]5([C@@H](C[C@@]67C[C@@]68CC[C@@H](C([C@@H]8CC=C7[C@@]5(C4)C)(C)C)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H54O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214146-75-5 | |

| Record name | 26-Deoxycimicifugoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214146755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26-DEOXYCIMICIFUGOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7XN615A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the chemical structure of 26-Deoxycimicifugoside and where was it first isolated from?

A1: this compound is a cycloartane triterpene saponin first isolated from the rhizome of Actaea asiatica []. Its structure is characterized as (23R)-16β, 23: 23α, 26: 24α: 25-triepoxy-9, 19-cyclolanost-7-en-3β-O-β-D-xylopyranoside [].

Q2: Does this compound exhibit any cytotoxic activity?

A2: Yes, this compound has demonstrated cytotoxic activity against Hela and L929 cell lines []. The IC50 values for cell growth inhibition were determined to be 72.24 mg/L and 55.97 mg/L for Hela and L929 cell lines, respectively [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.